5-(Benzylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole
Description
Properties
IUPAC Name |
5-benzylsulfanyl-4-(2,4-dichlorophenyl)thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2S2/c16-11-6-7-12(13(17)8-11)14-15(21-19-18-14)20-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWNXCCOKIHNLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole typically involves the reaction of 2,4-dichlorobenzoyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiadiazole ring The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
Chemistry
5-(Benzylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can enhance its properties for specific applications.
Biology
Research indicates potential antimicrobial and antifungal properties. Studies have shown that compounds similar to this compound can disrupt bacterial cell membranes or inhibit essential enzymes involved in microbial growth.
Medicine
The compound is being explored for its anti-inflammatory and anticancer properties. Preliminary investigations suggest that it may modulate signaling pathways related to inflammation and cell proliferation. For instance:
- Case Study: A study published in a peer-reviewed journal highlighted the compound's ability to inhibit tumor growth in vitro by inducing apoptosis in cancer cells.
Industry
In industrial applications, this compound is utilized in developing new materials with specific properties such as enhanced conductivity or stability. Its unique chemical characteristics allow it to be incorporated into polymers or coatings that require specific functional attributes.
Mechanism of Action
The mechanism of action of 5-(Benzylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In medicinal applications, it may exert its effects by modulating signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- 5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole Differs by having a single chlorine substituent at the para position (4-chlorophenyl) instead of 2,4-dichloro.
5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole (CAS 338978-71-5)
Features a 3,4-dichlorophenyl group, altering the spatial arrangement of chlorine atoms. This positional isomerism could affect interactions with hydrophobic binding pockets in biological targets .
Variations in Sulfur-Containing Functional Groups
4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole (CAS 338409-02-2)
Replaces the benzylsulfanyl group with a smaller methylsulfanyl moiety. The reduced steric bulk may enhance solubility but decrease membrane permeability compared to the benzyl-substituted derivative .5-(Butylsulfanyl)-4-methyl-1,2,3-thiadiazole
Substitutes benzylsulfanyl with a butyl chain, emphasizing alkyl chain length’s role in lipophilicity. Longer chains may enhance lipid bilayer penetration but risk metabolic instability .
Halogen Substitution Patterns
- 5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole (CAS 338407-85-5) Replaces the benzylsulfanyl group with a chlorine atom.
Physicochemical and Pharmacokinetic Properties
Key Research Findings
- Substituent Position Matters : Para-chloro groups on the phenyl ring enhance antiviral potency, but ortho-chloro groups reduce cytotoxicity .
- Sulfur Group Impact : Benzylsulfanyl derivatives exhibit superior metabolic stability over alkylsulfanyl analogs due to aromatic conjugation .
- Oxadiazole vs. Thiadiazole : Thiadiazoles generally show higher membrane permeability than oxadiazoles, but oxadiazoles with sulfonyl groups excel in aqueous environments .
Biological Activity
5-(Benzylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole is a heterocyclic compound characterized by the presence of sulfur, nitrogen, and chlorine atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₉Cl₂N₃S₂
- Molecular Weight : 353.29 g/mol
- CAS Number : 338408-03-0
The compound features a thiadiazole ring that is known for its diverse biological activities. The benzylsulfanyl group enhances lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined against Staphylococcus aureus and Escherichia coli, demonstrating effective antibacterial activity at low concentrations .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- A study investigating derivatives of thiadiazoles found that modifications to the structure could enhance cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these derivatives ranged from 2.32 µg/mL to 10.10 µg/mL, indicating promising anticancer activity .
- Mechanistically, it is suggested that these compounds induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in proliferation .
Anti-inflammatory Properties
The anti-inflammatory effects of thiadiazole derivatives have also been documented:
- In vivo studies suggest that these compounds may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes . This property could be beneficial in developing treatments for conditions like arthritis or other inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : It is believed to disrupt bacterial cell membranes or inhibit essential enzymes required for bacterial survival .
- Anticancer Mechanism : The compound may interfere with cell cycle regulation and promote apoptotic pathways in tumor cells .
Comparative Analysis with Similar Compounds
A comparative analysis with similar thiadiazole compounds reveals unique properties attributable to the benzylsulfanyl group:
| Compound Name | Biological Activity | IC50 (µg/mL) |
|---|---|---|
| This compound | Anticancer | 2.32 - 10.10 |
| 5-(Methylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole | Antimicrobial | Not specified |
| 5-(Ethylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole | Antimicrobial | Not specified |
Case Studies
- In Vitro Cytotoxicity Study : A recent study evaluated several thiadiazole derivatives' cytotoxic effects on MCF-7 and HepG2 cell lines using the MTT assay. The results indicated that structural modifications significantly impacted their potency .
- In Vivo Efficacy Study : An animal model was used to assess the anticancer efficacy of a related compound in tumor-bearing mice. The study demonstrated a marked reduction in tumor size following treatment with the thiadiazole derivative .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(benzylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide derivatives with phosphorus oxychloride (POCl₃) under reflux conditions. For example, 1,3,4-thiadiazole derivatives are synthesized by reacting substituted carboxylic acids with thiosemicarbazides, followed by POCl₃-mediated cyclization at 90°C . Intermediate purification often employs recrystallization from DMSO/water mixtures. Key intermediates include aryl-substituted thiosemicarbazides and cyclized precursors, which are confirmed via thin-layer chromatography (TLC) and melting-point analysis.
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., benzylsulfanyl and dichlorophenyl groups). For analogous thiadiazoles, aromatic protons appear at δ 7.2–8.0 ppm, while sulfanyl protons resonate near δ 4.0–4.5 ppm .
- IR Spectroscopy : Identifies functional groups (e.g., C-S stretches at 600–700 cm⁻¹, aromatic C=C at ~1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks ([M+H]+) validate the molecular weight.
Q. What are the recommended solvent systems for recrystallizing this compound to achieve high purity?
- Methodological Answer : Polar aprotic solvents like dimethyl sulfoxide (DMSO) mixed with water (2:1 ratio) are effective for recrystallization due to the compound’s moderate solubility. Adjusting pH to 8–9 with ammonia can precipitate impurities while retaining the target compound .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this thiadiazole derivative?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can model:
- Electrostatic Potential Maps : Highlight nucleophilic/electrophilic regions influenced by the dichlorophenyl and benzylsulfanyl groups.
- Frontier Molecular Orbitals (HOMO/LUMO) : Predict charge-transfer interactions relevant to biological activity .
- Thermodynamic Stability : Compare optimized geometries with crystallographic data (e.g., bond angles, dihedral strains) .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Profiling : Use in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) across multiple cell lines to clarify concentration-dependent effects.
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing benzylsulfanyl with methyl groups) to isolate pharmacophores .
- Meta-Analysis : Cross-reference datasets from independent studies to identify confounding variables (e.g., solvent choice, assay protocols) .
Q. How does the substitution pattern (e.g., 2,4-dichlorophenyl vs. 4-chlorophenyl) influence the compound’s binding affinity to target enzymes?
- Methodological Answer :
- Molecular Docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450 or bacterial dihydrofolate reductase). Chlorine atoms at the 2,4-positions may enhance hydrophobic binding compared to mono-chlorinated analogs .
- QSAR Studies : Correlate Hammett σ constants of substituents with inhibitory potency to quantify electronic effects .
Q. What are the challenges in scaling up the synthesis while maintaining regioselectivity?
- Methodological Answer :
- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yield consistency.
- In Situ Monitoring : Employ HPLC or GC-MS to track intermediate formation and minimize byproducts like regioisomeric thiadiazoles .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Purity Validation : Reanalyze samples via differential scanning calorimetry (DSC) to distinguish polymorphic forms.
- Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃, as solvent polarity can shift proton resonances .
- Collaborative Verification : Reproduce synthesis and characterization in independent labs to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
